{4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl}amine
Overview
Description
{4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl}amine is a compound that features a pyrazole ring attached to a benzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl}amine typically involves the reaction of 4-methyl-1H-pyrazole with benzylamine under specific conditions. One common method includes the condensation of 4-methyl-1H-pyrazole with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like acetonitrile or ethanol, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, electrophiles, and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzylamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl}amine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and ligands for coordination chemistry .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors, contributing to its pharmacological effects .
Industry
In the industrial sector, this compound is utilized in the development of new materials, such as polymers and catalysts. Its unique chemical structure allows for the creation of materials with specific properties and functions .
Mechanism of Action
The mechanism of action of {4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl}amine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, facilitating its binding to target proteins. This binding can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-methyl-1H-pyrazole: A precursor in the synthesis of {4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl}amine.
Benzylamine: Another precursor that contributes to the benzylamine moiety of the compound.
N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine: A similar compound with a pyridine ring instead of a benzyl group.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrazole ring and a benzylamine moiety. This structure imparts specific chemical and biological properties that are not present in its individual components or similar compounds. Its versatility in various applications, from drug development to material science, highlights its significance in scientific research .
Properties
IUPAC Name |
[4-[(4-methylpyrazol-1-yl)methyl]phenyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-10-7-14-15(8-10)9-12-4-2-11(6-13)3-5-12/h2-5,7-8H,6,9,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXDHARDMKRGAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=CC=C(C=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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